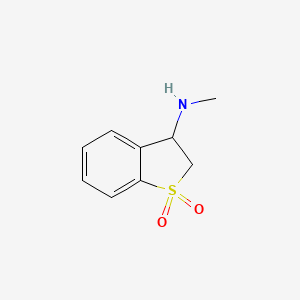

3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, the synthesis of related compounds involves various methods, including ammonolysis with dimethylamine.

Chemical Reactions Analysis

The reaction kinetics and products of related compounds have been studied. For example, the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol has been measured, identifying various products and yields, and discussing potential reaction mechanisms .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored. For instance, the solubility behavior of amphoteric copolymers of carboxybetaine and sulfobetaine monomers has been studied, which is influenced by copolymer composition, pH, and electrolyte concentration.

Scientific Research Applications

Microbial Cometabolism and Biotransformation : A study by Fedorak & Grbìc-Galìc (1991) investigated the aerobic biotransformations of benzothiophene and its derivatives by microbial cultures. They found that these compounds were transformed into various metabolites like benzothiophene-2,3-dione, highlighting the potential for microbial processing of benzothiophene compounds in environmental contexts.

Heterocyclic Chemistry : Research by Bannikova et al. (2007) delved into the heterocyclic chemistry involving compounds related to 3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione. They explored the reactions of monocyclic 2,3-dihydro-1H-pyrrole2,3-diones with acyclic enamino ketones, contributing to the understanding of complex organic synthesis mechanisms.

Crystal Structure Analysis : A study by Małecka & Budzisz (2001) examined the structures of benzoxaphosphinane derivatives, which are structurally related to benzothiophene diones. This research contributes to the field of crystallography and the understanding of molecular structures in organic chemistry.

Synthesis of Novel Compounds : The work of Chepyshev et al. (2009) focused on the synthesis of novel compounds from 1-methyl-3-methylaminopyrrole-2,5-dione, which is chemically related to benzothiophene-1,1-dione. Their findings are significant for the development of new organic compounds with potential applications in various fields.

Organic Synthesis and Reaction Mechanisms : A research by Kim & Kim (2000) explored the synthesis of 3-alkylamino-5-arylthiophenes, which involves compounds related to 3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione. This study adds to the knowledge of organic synthesis and the mechanisms of chemical reactions.

Antimicrobial Activity : The study by Ghorab et al. (2017) investigated the antimicrobial activity of certain benzothiophene derivatives. Their findings suggest potential applications of these compounds in developing new antimicrobial agents.

Future Directions

While specific future directions for this compound are not available, research into similar compounds continues to be a vibrant field. For instance, the amyotrophic lateral sclerosis (ALS) exposome, which includes environmental contributions to ALS risk and progression, is an area of active research .

properties

IUPAC Name |

N-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-10-8-6-13(11,12)9-5-3-2-4-7(8)9/h2-5,8,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIJSRIXTSAOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CS(=O)(=O)C2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2626878.png)

![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2626880.png)

![1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid](/img/structure/B2626883.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide](/img/structure/B2626888.png)

![2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide](/img/structure/B2626890.png)

![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2626896.png)

![N-(3-chloro-4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2626897.png)

![7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2626900.png)